(2S)-2-(2-Fluorophenyl)propan-1-ol
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Overview
Description
(2S)-2-(2-Fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2S)-2-(2-Fluorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2S)-2-(2-Fluorophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized by reducing (2S)-2-(2-Fluorophenyl)propan-1-one.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: (2S)-2-(2-Fluorophenyl)propan-1-one.
Reduction: this compound.
Substitution: (2S)-2-(2-Fluorophenyl)propyl chloride or (2S)-2-(2-Fluorophenyl)propyl bromide.
Scientific Research Applications
(2S)-2-(2-Fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with specific therapeutic effects.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom in the compound can influence its binding affinity and selectivity for specific molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Phenylpropan-1-ol
- (2S)-2-(4-Fluorophenyl)propan-1-ol
- (2S)-2-(2-Chlorophenyl)propan-1-ol
Uniqueness
(2S)-2-(2-Fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its non-fluorinated or differently fluorinated analogs. The specific stereochemistry of the compound also adds to its uniqueness, making it a valuable chiral building block in various synthetic applications.
Properties
IUPAC Name |
(2S)-2-(2-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYDGZUYQPLGO-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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